molecular formula C5H8 B1597325 Bicyclo[1.1.1]pentane CAS No. 311-75-1

Bicyclo[1.1.1]pentane

Cat. No. B1597325
CAS RN: 311-75-1
M. Wt: 68.12 g/mol
InChI Key: MKCBRYIXFFGIKN-UHFFFAOYSA-N
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Description

Bicyclo[1.1.1]pentane is an organic compound and the simplest member of the bicyclic bridged compounds family . It is a hydrocarbon with the formula C5H8 . The molecular structure consists of three rings of four carbon atoms each . It is a highly strained molecule .


Synthesis Analysis

Bicyclo[1.1.1]pentanes (BCPs) have become established as attractive bioisosteres for para-substituted benzene rings in drug design . They can be accessed by a variety of methods . Recent breakthroughs on the synthesis of bridge-substituted BCPs are described, as well as methodologies for post-synthesis functionalization .


Molecular Structure Analysis

The molecular structure of Bicyclo[1.1.1]pentane consists of three rings of four carbon atoms each . It is a highly strained molecule . Structurally, BCPs have primarily been deployed as substitutes for commonplace para-substituted arenes .


Chemical Reactions Analysis

BCPs have become established as attractive bioisosteres for para-substituted benzene rings in drug design . They confer various beneficial properties compared with their aromatic “parents,” . BCPs featuring a wide array of bridgehead substituents can now be accessed by an equivalent variety of methods .


Physical And Chemical Properties Analysis

BCPs are high-value bioisosteres for 1,4-disubstituted phenyl rings, internal alkynes, and the tert-butyl group, generally offering high passive permeability, high water solubility, and improved metabolic stability .

Scientific Research Applications

Bioisostere Replacement and Structural Importance

Bicyclo[1.1.1]pentane (BCP) structures have been increasingly recognized in the scientific community for their unique structural attributes. They are effective bioisosteres for aromatic rings, tert-butyl groups, and alkynes, making them highly valuable in medicinal chemistry. For example, BCPs have been employed to streamline the synthesis of important bicyclo[1.1.1]pentan-1-amine building blocks, significantly impacting drug discovery and development (Hughes et al., 2019).

Functionalization and Derivatization

BCPs have been extensively studied for their ability to be functionalized with various groups. Techniques for the preparation of selenoether and thioether functionalized BCPs from selenosulfonates/thiosulfonates and propellane have been developed, highlighting the versatility of BCPs in chemical synthesis (Wu et al., 2020). Additionally, radical acylation methods have been devised for synthesizing BCP ketones, offering straightforward access to these compounds with a broad substrate scope, further emphasizing their significance in drug discovery (Li et al., 2022).

Innovative Synthesis Methods

Recent studies have demonstrated the development of continuous flow-enabled synthesis of BCP trifluoroborate salts and their utilization in metallaphotoredox cross-couplings, emphasizing the potential of BCP motifs in enhancing key physicochemical properties in medicinal chemistry (VanHeyst et al., 2020).

High Energy Density Materials

BCPs have also been investigated for their potential as high energy density materials (HEDMs). Theoretical studies on polynitrobicyclo[1.1.1]pentanes indicate their potential in defense applications due to their high heat of formation and stability, highlighting the broad spectrum of applications for BCP compounds beyond medicinal chemistry (Ghule et al., 2011).

Future Directions

The chemical installation of the BCP unit into a chemical entity remains a significant challenge from a synthetic point of view . There is ongoing research into the development of more versatile strategies for synthesizing a wide range of unsymmetrically 1,3-difunctionalized BCP derivatives .

properties

IUPAC Name

bicyclo[1.1.1]pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8/c1-4-2-5(1)3-4/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKCBRYIXFFGIKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60185044
Record name [1]Staffane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

68.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[1.1.1]pentane

CAS RN

311-75-1
Record name Bicyclo(1.1.1)pentane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000311751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1]Staffane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,500
Citations
JM Anderson, ND Measom, JA Murphy… - Angewandte …, 2021 - Wiley Online Library
“Escaping from flatland”, by increasing the saturation level and three‐dimensionality of drug‐like compounds, can enhance their potency, selectivity and pharmacokinetic profile. One …
Number of citations: 41 onlinelibrary.wiley.com
J Kanazawa, M Uchiyama - Synlett, 2019 - thieme-connect.com
Utilization of three-dimensional cyclic scaffolds is important in modern drug discovery, both to provide greater opportunities for optimizing drug candidates and to expand the available …
Number of citations: 111 www.thieme-connect.com
X Ma, L Nhat Pham - Asian Journal of Organic Chemistry, 2020 - Wiley Online Library
This Minireview focuses on selected topics in the syntheses of bicyclo[1.1.1]pentane (BCP) analogues. A brief historical introduction was included. The content covers various synthetic …
Number of citations: 71 onlinelibrary.wiley.com
KB Wiberg, VZ Williams Jr - The Journal of Organic Chemistry, 1970 - ACS Publications
The synthesis of a variety of 1-and 2-substituted bicyclo [1.1. 1] pentanes is described. Free-radicalsubstitu-tion occurs primarily atthe bridgehead, and both types of hydrogens are …
Number of citations: 94 pubs.acs.org
P Kaszynski, J Michl - The Journal of Organic Chemistry, 1988 - ACS Publications
Molecular mechanics with-electron effects included (mmpmi) is an excellent tool by which to investigate the large, strained cycloarenes and related fully conjugated fused-ring aromatic …
Number of citations: 125 pubs.acs.org
V Ripenko, D Vysochyn, I Klymov… - The Journal of …, 2021 - ACS Publications
In flow photochemical addition of propellane to diacetyl allowed construction of the bicyclo[1.1.1]pentane (BCP) core in a 1 kg scale within 1 day. Haloform reaction of the formed …
Number of citations: 23 pubs.acs.org
KB Wiberg, CM Hadad, S Sieber… - Journal of the American …, 1992 - ACS Publications
The structures of bicyclo [1.1. 1] pentane and of the following derivatives were calculated at the HF/6-31G* and MP2/6-31G* theoretical levels: the 1-cation, the anion, and theradical, the …
Number of citations: 57 pubs.acs.org
MD Newton, JM Schulman - Journal of the American Chemical …, 1972 - ACS Publications
Wehave carried out ab initio molecular orbital studies on [lll] propellane and the related system bicyclo [l. 1. llpentane. For the former inDu symmetry we calculate normal side bond …
Number of citations: 153 pubs.acs.org
ND Measom, KD Down, DJ Hirst… - ACS Medicinal …, 2017 - ACS Publications
We describe the incorporation of a bicyclo[1.1.1]pentane moiety within two known LpPLA 2 inhibitors to act as bioisosteric phenyl replacements. An efficient synthesis to the target …
Number of citations: 161 pubs.acs.org
JF Chiang, SH Bauer - Journal of the American Chemical Society, 1970 - ACS Publications
Conclusion In the introductory statement, a survey of the evidence for strain in the benzocycloalkenes was given, and it was seen that there was little to suggest a partial loss of …
Number of citations: 84 pubs.acs.org

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